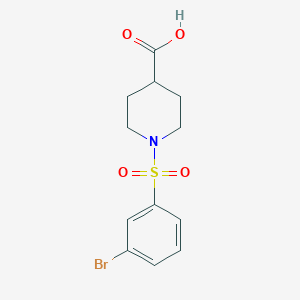

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid

Description

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-bromobenzenesulfonyl moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical and chemical research.

Properties

Molecular Formula |

C12H14BrNO4S |

|---|---|

Molecular Weight |

348.21 g/mol |

IUPAC Name |

1-(3-bromophenyl)sulfonylpiperidine-4-carboxylic acid |

InChI |

InChI=1S/C12H14BrNO4S/c13-10-2-1-3-11(8-10)19(17,18)14-6-4-9(5-7-14)12(15)16/h1-3,8-9H,4-7H2,(H,15,16) |

InChI Key |

MJWMHHMFZQMDGW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC=C2)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the reaction of piperidine-4-carboxylic acid with 3-bromobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels and more efficient mixing and temperature control systems to ensure consistent product quality. The purification of the compound is typically achieved through recrystallization or chromatography techniques to remove any impurities.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the benzenesulfonyl group undergoes substitution with nucleophiles under specific conditions:

-

Ammonia/Amines : Reacts with primary or secondary amines (e.g., piperazine, morpholine) in polar aprotic solvents (e.g., DMF, THF) at 80–100°C to yield aryl sulfonamide derivatives.

-

Thiols : Forms aryl thioethers in the presence of CuI catalysts and bases (e.g., K2CO3).

-

Palladium-Catalyzed Cross-Coupling : Participates in Suzuki–Miyaura couplings with boronic acids to form biaryl sulfones.

Example Reaction Conditions:

| Nucleophile | Solvent | Temperature (°C) | Catalyst/Base | Yield (%) | Reference |

|---|---|---|---|---|---|

| Piperidine | DMF | 80 | Et₃N | 72 | |

| Phenylboronic acid | Dioxane | 110 | Pd(PPh₃)₄ | 65 |

Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety participates in:

-

Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acid catalysis (H₂SO₄) to form esters.

-

Amide Formation : Couples with amines using HATU/DIPEA in DMF to generate peptidomimetic derivatives .

-

Reduction : LiAlH₄ reduces the acid to the corresponding alcohol in anhydrous THF.

Key Transformation:

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85 | |

| Amide Coupling | HATU, DIPEA, DMF | Hydroxamic acid | 78 |

Sulfonyl Group Reactivity

The sulfonyl group facilitates:

-

Hydrolysis : Under acidic conditions (HCl, H₂O, reflux), converts to sulfonic acid derivatives.

-

Reduction : NaBH₄/I₂ reduces the sulfonyl group to thioether, though this is less common.

Piperidine Ring Modifications

The piperidine nitrogen undergoes:

-

Deprotection : Treatment with TFA removes Boc-protecting groups (if present) .

-

Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in basic conditions to form quaternary ammonium salts.

Deprotection Example:

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Boc-protected derivative | TFA (neat) | Free amine | 95 |

Biological Activity Data:

| Target | Assay Type | IC₅₀/Ki (nM) | Selectivity Ratio | Reference |

|---|---|---|---|---|

| ADAMTS7 | FRET-based | 9 | 12 (vs. ADAMTS5) | |

| OXPHOS Complex I | ATP assay | 12 | >100 (vs. normal cells) |

Scientific Research Applications

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

Medicine: Explored for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. The piperidine ring can also interact with various biological pathways, modulating their function.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Ring

Halogen Substitutions

- 1-[(3-Fluorophenyl)sulfonyl]piperidine-4-carboxylic acid (): Replacing bromine with fluorine reduces molecular weight (288.27 g/mol vs. ~315 g/mol for the bromo analog) and increases electronegativity. Fluorine’s smaller size may improve binding in sterically constrained enzyme active sites, while bromine’s larger size enhances lipophilicity (logP ~2.5 vs. ~1.8 for fluorine) .

- 1-(4-Trifluoromethylphenyl)piperidine-4-carboxylic acid (): The trifluoromethyl group is strongly electron-withdrawing, increasing acidity (pKa ~3.5 vs. ~4.2 for bromine) and metabolic stability compared to bromine .

Functional Group Variations

- Molecular weight increases to ~368.35 g/mol, reducing solubility in nonpolar solvents .

- 1-(3-Nitrophenylsulfonyl)piperidine-4-carboxylic acid (): The nitro group is highly electron-withdrawing, lowering the pKa of the carboxylic acid (pKa ~2.8) and increasing reactivity in nucleophilic environments .

Variations in the Linker Group

Sulfonyl vs. Benzyl Linkers

- 1-(3-Bromobenzyl)piperidine-4-carboxamide (): Replacing the sulfonyl group with a benzyl linker reduces polarity (logP ~2.8 vs. The amide group instead of carboxylic acid alters pharmacokinetics (e.g., oral bioavailability) .

- 1-(3-Bromophenyl)piperidine-4-carboxylic acid (): Direct attachment of the bromophenyl group to piperidine (without sulfonyl) decreases molecular weight (297.20 g/mol) and solubility in aqueous media .

Pharmacologically Active Derivatives

- PDE5 Inhibitor: 1-(Pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid (Evidences 7, 11): The pyrazolopyrimidine moiety enhances binding to PDE5 enzymes (IC50 < 10 nM), demonstrating the piperidine-carboxylic acid scaffold’s versatility in drug design. The sulfonyl group in the target compound may similarly modulate enzyme interactions .

Biological Activity

1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with a bromobenzenesulfonyl group and a carboxylic acid moiety. The synthesis typically involves several steps, including the formation of the piperidine core followed by the introduction of the sulfonyl and carboxylic acid groups. The structural formula can be represented as follows:

Antimicrobial and Antifungal Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of piperidine have shown effectiveness against various strains of bacteria and fungi. A study reported minimum inhibitory concentrations (MICs) for related compounds ranging from 0.5 to over 512 µg/mL, demonstrating their potential as antimicrobial agents .

Cytotoxicity

Cytotoxicity assays have been conducted to evaluate the safety profile of 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid. The half-maximal inhibitory concentration (IC50) values are crucial for determining the compound's potency against cancer cell lines. For example, certain piperidine derivatives exhibited IC50 values significantly lower than those for non-cancerous cells, indicating selective toxicity towards cancer cells .

Enzyme Inhibition Studies

The compound's ability to inhibit specific enzymes is a focal point of its biological activity. Interaction studies suggest that it may bind effectively to targets involved in inflammation and cancer pathways. For instance, similar compounds have shown promising results in inhibiting metalloproteinases, which are crucial in cancer progression .

Study 1: Antifibrinolytic Activity

A series of piperidine derivatives were evaluated for their antifibrinolytic activity. Although some compounds were inactive against metalloproteinases, others demonstrated significant efficacy in functional assays using human whole blood, suggesting a complex mechanism of action that warrants further exploration .

Study 2: Anticancer Activity

In vitro studies on piperidine derivatives indicated that modifications to the sulfonyl group could enhance binding affinity to cancer-related targets. Compounds were tested against pancreatic cancer cell lines, showing varying degrees of inhibition, thereby highlighting the importance of structural optimization in drug design .

Comparative Analysis

The following table summarizes the biological activities and structural differences among related compounds:

| Compound Name | Structural Differences | Notable Biological Activity |

|---|---|---|

| 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid | Bromine at position 3 | Potential anti-inflammatory and anticancer activity |

| 3-(4-Bromobenzenesulfonyl)piperidine-4-carboxylic acid | Bromine at position 4 | Different enzyme interaction profile |

| Piperidinothiosemicarbazone derivatives | Varying substitutions | Strong inhibitory effect on M. tuberculosis |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Bromobenzenesulfonyl)piperidine-4-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via sulfonylation of piperidine-4-carboxylic acid derivatives. For example, intermediate sulfonamides can be prepared by reacting piperidine-4-carboxylic acid esters with 3-bromobenzenesulfonyl chloride under basic conditions. Hydrolysis of the ester group using aqueous NaOH (e.g., 5N NaOH in EtOH, 24 hours, room temperature) yields the carboxylic acid derivative with ~88% yield . Alternative approaches involve reductive amination using NaBHCN in methanol/acetic acid for coupling sulfonyl groups to piperidine scaffolds .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store in sealed containers under refrigeration (2–8°C) in a dry, ventilated environment to prevent moisture absorption and degradation . Use personal protective equipment (PPE), including gloves and chemical-resistant clothing, and work in fume hoods to avoid inhalation or skin contact. For liquid handling, ensure inert atmospheres (e.g., argon) during reactions to minimize oxidation .

Q. What spectroscopic and analytical methods are used for characterization?

- Methodological Answer : Key techniques include:

- H NMR (DMSO-d, 400 MHz) to resolve proton environments (e.g., aromatic protons at δ 7.49–8.09, piperidine CH groups at δ 1.52–3.42) .

- IR spectroscopy to confirm sulfonyl (S=O, ~1350 cm) and carboxylic acid (O-H, ~3259 cm) functional groups .

- Elemental analysis (e.g., %C, %H, %N) to validate purity and stoichiometry .

Advanced Research Questions

Q. How can researchers resolve conflicting NMR data between synthetic batches?

- Methodological Answer : Discrepancies may arise from residual solvents, impurities, or stereochemical variations. Strategies include:

- 2D NMR (e.g., COSY, HSQC) to assign overlapping proton signals .

- HPLC purity analysis (C18 columns, UV detection) to quantify impurities.

- Recrystallization (e.g., using ethanol/water mixtures) to isolate stereoisomers or remove byproducts .

Q. What strategies improve aqueous solubility for in vitro biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO (≤10% v/v) or ethanol to enhance solubility without denaturing proteins .

- Salt formation : Convert the carboxylic acid to sodium or potassium salts via neutralization with NaOH/KOH .

- Structural modification : Introduce hydrophilic groups (e.g., hydroxyl, amine) on the piperidine or sulfonyl moiety, guided by computational solubility predictions (LogP) .

Q. How can researchers design analogs to study structure-activity relationships (SAR)?

- Methodological Answer :

- Sulfonyl group substitution : Replace the 3-bromo substituent with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate electronic effects .

- Piperidine ring modification : Introduce sp-hybridized substituents (e.g., methyl, benzyl) at the 4-position to explore steric effects on target binding .

- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to enzymes like carbonic anhydrase or S1P1 receptors .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in reported melting points or yields?

- Methodological Answer :

- Reproduce conditions : Verify reaction parameters (e.g., solvent purity, temperature gradients during crystallization) .

- Thermogravimetric analysis (TGA) : Confirm decomposition profiles to distinguish polymorphic forms .

- Collaborative validation : Cross-check data with independent labs using standardized protocols (e.g., ICH guidelines) .

Stability and Reactivity

Q. What are the stability profiles of this compound under varying pH conditions?

- Methodological Answer :

- Acidic conditions : The sulfonyl group may hydrolyze at pH < 2, requiring stability testing via HPLC over 24 hours .

- Basic conditions : The carboxylic acid may form salts (pH > 8), enhancing solubility but potentially altering reactivity in coupling reactions .

Toxicological Considerations

Q. How can researchers assess toxicity in the absence of comprehensive data?

- Methodological Answer :

- Ames test : Screen for mutagenicity using Salmonella typhimurium strains .

- In vitro cytotoxicity : Use MTT assays on HEK293 or HepG2 cells to estimate IC values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.